molecular formula C14H11F2NOS B4992276 N-(2,4-difluorophenyl)-2-(methylthio)benzamide

N-(2,4-difluorophenyl)-2-(methylthio)benzamide

Cat. No.: B4992276
M. Wt: 279.31 g/mol
InChI Key: ZBBWARYTSRGNBU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group and a methylthio group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(methylthio)benzamide typically involves the reaction of 2,4-difluoroaniline with 2-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(methylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the methylthio group contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(methylthio)acetamide
  • N-(2,4-difluorophenyl)-2-(methylthio)propionamide
  • N-(2,4-difluorophenyl)-2-(methylthio)butyramide

Uniqueness

N-(2,4-difluorophenyl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and methylthio groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NOS/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBWARYTSRGNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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